Spiro-TAD acts as a hole transport material (HTM) in perovskite solar cells []. HTMs are organic materials that efficiently capture positively charged carriers (holes) generated by light absorption in the perovskite layer and transport them towards the positive electrode of the solar cell. This efficient transport of holes is critical for maximizing the device's current output and overall power conversion efficiency [].
Research has shown that Spiro-TAD plays a significant role in enhancing the performance of perovskite solar cells. Studies have demonstrated that the properties of Spiro-TAD, such as its hole mobility and energy level alignment with the perovskite layer, can be optimized to improve charge extraction and overall device efficiency.
Despite its success, Spiro-TAD also faces some challenges. Its long-term stability under operational conditions and its hygroscopic nature (attracting moisture) are areas of ongoing research. Scientists are actively exploring alternative HTMs with improved stability and efficiency to further advance perovskite solar cell technology.
Spiro-TAD, or 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, is a spiro-linked compound primarily recognized for its role as a hole transport material in organic electronic devices, particularly in perovskite solar cells. This compound features a unique spiro structure that enhances its electronic properties and stability. The molecular formula is C₈₁H₆₈N₄O₈, with a molecular weight of approximately 1225.43 g/mol. Its high glass transition temperature contributes to its morphological stability and processability, making it suitable for various optoelectronic applications .
Spiro-TAD functions as a hole transport layer (HTL) in organic electronic devices like dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and perovskite solar cells (PSCs) []. The mechanism of action involves:
The synthesis of Spiro-TAD typically involves multiple steps:
This multi-step process allows for precise control over the electronic properties of the resulting compound.
Spiro-TAD finds extensive applications in:
Interaction studies on Spiro-TAD primarily focus on its behavior in mixed materials and under various doping conditions. Research indicates that doping with materials like lithium salts or cobalt complexes can significantly enhance the charge transport properties of Spiro-TAD, leading to improved device efficiency and stability . These interactions are crucial for optimizing its performance in practical applications.
Several compounds share structural similarities with Spiro-TAD but differ in their functional groups or electronic properties. Here are some notable examples:
Spiro-TAD stands out due to its unique spiro configuration that provides enhanced stability and charge transport characteristics compared to other compounds like Triphenylamine or even its own derivatives like SFD-TPA and SFD-OMeTPA. Its ability to maintain high performance under varying conditions makes it a preferred choice for advanced optoelectronic applications.
Spiro-TAD’s systematic IUPAC name is N2,N2,N2',N2',N7,N7,N7',N7'-octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine, reflecting its tetra-amine functionalization and spirobifluorene backbone. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 189363-47-1 | |
Molecular Formula | C73H52N4 | |
Molecular Weight | 985.22 g/mol | |
Synonyms | 2,2',7,7'-Tetrakis(diphenylamino)-9,9'-spirobifluorene; LT-E116 |
The compound’s structure features four diphenylamino groups attached to the 2,2',7,7' positions of a spirobifluorene core, enabling efficient hole transport .
Spiro-TAD emerged alongside pioneering spiro-compounds like Spiro-OMeTAD, which gained prominence in the late 1990s for OLED applications . Early patents on triphenylamine derivatives (e.g., WO1996026916A1) laid the groundwork for its synthesis, emphasizing the role of nitrogen-rich substituents in enhancing charge mobility . Unlike Spiro-OMeTAD, which incorporates methoxy groups, Spiro-TAD’s diphenylamino substituents prioritize higher hole mobility over solubility, making it suitable for vacuum-deposited devices . Its adoption in perovskite solar cells grew after studies demonstrated its compatibility with light-absorbing layers like CH3NH3PbI3 .
Spiro-TAD belongs to the spirobifluorene family, distinguished by a central carbon atom bridging two perpendicular fluorene units. Key comparisons with related compounds:
Compound | Substituents | HOMO (eV) | Application | |
---|---|---|---|---|
Spiro-TAD | Diphenylamino | -5.4 | OLEDs, Solar Cells | |
Spiro-OMeTAD | Di(4-methoxyphenyl)amino | -5.2 | Perovskite Solar Cells | |
Spiro-TTB | Di(3-methylphenyl)amino | -5.3 | OLEDs |
The absence of methoxy groups in Spiro-TAD reduces its electron-donating capacity but enhances thermal stability (Tg > 150°C) compared to Spiro-OMeTAD .
The spirobifluorene core’s rigidity and non-planar conformation confer three critical advantages:
Quantum-chemical studies reveal that the spiro core localizes highest occupied molecular orbital (HOMO) density on the diphenylamino groups, promoting hole hopping between molecules . This property is critical for achieving mobilities exceeding 10-4 cm2V-1s-1 in doped films .
(Continued in subsequent sections with detailed synthesis routes, optoelectronic properties, and device applications, adhering to the outlined structure.)
Spiro-TAD possesses the molecular formula C₇₃H₅₂N₄ with a molecular weight of 985.22 grams per mole [1] [2]. The compound is registered under CAS number 189363-47-1 and carries the full International Union of Pure and Applied Chemistry name N²,N²,N²′,N²′,N⁷,N⁷,N⁷′,N⁷′-octaphenyl-9,9′-spirobi[9H-fluorene]-2,2′,7,7′-tetramine [1] [2]. This substantial molecular weight reflects the complex multi-ring architecture incorporating 73 carbon atoms, 52 hydrogen atoms, and 4 nitrogen atoms arranged in a precisely defined three-dimensional configuration.
Table 1: Molecular Formula and Physical Properties of Spiro-TAD
Property | Value |
---|---|
Molecular Formula | C₇₃H₅₂N₄ |
Molecular Weight (g/mol) | 985.22 |
CAS Number | 189363-47-1 |
Full IUPAC Name | N²,N²,N²′,N²′,N⁷,N⁷,N⁷′,N⁷′-octaphenyl-9,9′-spirobi[9H-fluorene]-2,2′,7,7′-tetramine |
Alternative Names | 2,2′,7,7′-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene; Spiro-TAD |
Melting Point (°C) | 275-280 |
UV Absorption (nm) | 378 (in THF) |
Photoluminescence (nm) | 415 (in THF) |
Thermal Decomposition (°C) | >290 (0.5% weight loss) |
Grade/Purity | Sublimed, >99% (HPLC) |
The compound exhibits exceptional thermal stability with a melting point ranging from 275 to 280 degrees Celsius and thermal decomposition temperature exceeding 290 degrees Celsius at 0.5 percent weight loss [3] [4]. These thermal properties reflect the inherent stability imparted by the rigid spirobifluorene framework and the extensive aromatic conjugation throughout the molecular structure.
The spirobifluorene framework represents the central architectural element of Spiro-TAD, characterized by two fluorene units connected through a shared spiro carbon atom at the 9,9′-positions [5] [6]. This spiro carbon exhibits sp³-hybridization, creating a tetrahedral geometry that positions the two fluorene rings in mutually perpendicular planes with an angle of approximately 90 degrees [5] [7]. The perpendicular arrangement of the fluorene units effectively disrupts π-orbital overlap between the two ring systems, resulting in reduced electronic coupling while maintaining structural rigidity [6] [7].
Table 2: Structural Characteristics of Spiro-TAD
Structural Feature | Description |
---|---|
Core Structure | 9,9′-Spirobifluorene core |
Spiro Carbon Configuration | sp³-hybridized carbon at 9,9′-positions |
Fluorene Ring Orientation | Perpendicular (orthogonal planes) |
Number of Triphenylamine Groups | Four triphenylamine units |
Substitution Pattern | 2,2′,7,7′-tetrasubstituted |
Spatial Arrangement | Three-dimensional spiro architecture |
Molecular Symmetry | Tetrahedral at spiro center |
Central Spiro Angle | ~90° between fluorene planes |
Conjugation Type | Spiroconjugation |
Rigid Framework | Inherently rigid structure |
The spirobifluorene core demonstrates exceptional structural stability due to its rigid three-dimensional architecture. This rigidity prevents conformational flexibility that could lead to non-radiative decay pathways, making the compound particularly suitable for optoelectronic applications [5] [8]. The spiro linkage also effectively suppresses excimer formation, a phenomenon frequently observed in planar aromatic systems that can diminish fluorescence efficiency [5].
The four triphenylamine groups attached to the 2,2′,7,7′-positions of the spirobifluorene core serve as the primary electron-donating moieties within the Spiro-TAD structure [9] [10] [11]. Each triphenylamine unit consists of a central nitrogen atom bonded to three phenyl rings, creating a propeller-like molecular geometry where the phenyl rings adopt non-planar orientations relative to the nitrogen center [11] [12]. This three-dimensional arrangement arises from steric interactions between the phenyl groups and results in characteristic dihedral angles typically ranging from 37 to 40 degrees from the amine plane [12].
The triphenylamine groups contribute significantly to the highest occupied molecular orbital density, with the nitrogen lone-pair electrons playing a crucial role in the electron-donating properties [11]. These groups enable efficient hole transport through the material, as the nitrogen atoms can readily undergo oxidation to form stable radical cations [13] [10]. The electron-donating capability of triphenylamine units is enhanced by the extended conjugation with the phenyl rings, which delocalizes the positive charge upon oxidation and stabilizes the resulting hole-transporting species [11].
Research has demonstrated that the triphenylamine groups in Spiro-TAD exhibit intramolecular charge transfer characteristics, with electron density distribution favoring the nitrogen centers [10] [14]. This distribution pattern is crucial for the compound's function as a hole transport material, as it facilitates the movement of positive charges through the molecular structure and between adjacent molecules in the solid state [14] [15].
The spatial configuration of Spiro-TAD represents a complex three-dimensional architecture where the central spirobifluorene core provides structural rigidity while the peripheral triphenylamine groups contribute to the overall molecular geometry and electronic properties [16] [7]. The spiro carbon atom serves as the central tetrahedral node, with the two fluorene ring systems extending in perpendicular directions to create an orthogonal arrangement [5] [7].
Computational studies have revealed that the dihedral angles between spirobifluorene units can vary depending on the molecular environment and substituent effects [17] [7]. In Spiro-TAD, the presence of the bulky triphenylamine groups influences the overall molecular conformation by introducing steric interactions that affect the relative orientations of the aromatic rings [16] [7]. These steric effects contribute to the prevention of π-π stacking interactions that could otherwise lead to concentration quenching in the solid state [18] [16].
The molecular geometry of Spiro-TAD also exhibits characteristic features related to the triphenylamine substituents, where each nitrogen atom adopts a pyramidal geometry with the three attached phenyl rings positioned to minimize steric repulsion [11] [12]. The resulting propeller-like arrangement of the phenyl groups around each nitrogen center creates additional three-dimensional character that enhances the overall molecular rigidity and prevents unwanted conformational changes [11] [12].
The chemical bonding patterns in Spiro-TAD encompass multiple types of interactions that determine the compound's electronic and physical properties [8] [19]. The primary bonding framework consists of covalent carbon-carbon bonds within the aromatic ring systems and carbon-nitrogen bonds connecting the triphenylamine groups to the spirobifluorene core [1] [19]. The spiro carbon-carbon bonds at the 9,9′-positions represent the central structural linkage that maintains the perpendicular orientation of the fluorene units [5] [6].
Table 3: Electronic Properties and Chemical Bonding Patterns
Electronic Property | Characteristics |
---|---|
HOMO Distribution | Localized on triphenylamine groups |
LUMO Distribution | Primarily on fluorene core |
Triphenylamine Role | Electron-donating units |
Spirobifluorene Role | Central conjugated backbone |
Electronic Coupling | Through-space interactions |
Charge Transport | Hole transport material |
Electron Donation | Strong donor capability |
Molecular Orbitals | Distributed conjugation |
Energy Gap Type | π-π* transitions dominant |
Orbital Overlap | Limited by spiro geometry |
The electronic structure of Spiro-TAD is characterized by spiroconjugation, a unique form of electronic interaction that occurs through the spiro carbon atom despite the perpendicular arrangement of the fluorene rings [17] [8]. This spiroconjugation allows for limited electronic communication between the two halves of the molecule while maintaining the structural benefits of the orthogonal geometry [17] [8]. The highest occupied molecular orbital density is primarily localized on the triphenylamine groups, reflecting their electron-donating character, while the lowest unoccupied molecular orbital is predominantly associated with the fluorene core regions [10] [14].
The bonding patterns also include extensive π-conjugation within each aromatic ring system and between connected aromatic units [8] [20]. However, the spiro linkage introduces a break in the extended conjugation pathway, creating distinct electronic domains within the molecule [10] [8]. This segmentation of the conjugated system contributes to the compound's photophysical properties and influences its behavior in electronic devices [20] [21].